molecular formula C11H8FNO3 B1323759 Ethyl 3-cyano-4-fluorobenzoylformate CAS No. 951888-16-7

Ethyl 3-cyano-4-fluorobenzoylformate

Cat. No.: B1323759
CAS No.: 951888-16-7
M. Wt: 221.18 g/mol
InChI Key: QNJPUDZNWBSRKY-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-fluorobenzoylformate is a chemical compound with the molecular formula C11H8FNO3. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties. This compound is characterized by the presence of a cyano group, a fluorine atom, and an ester functional group, making it a versatile intermediate in organic synthesis .

Scientific Research Applications

Ethyl 3-cyano-4-fluorobenzoylformate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Safety and Hazards

The safety data sheet for a similar compound, Ethyl benzoylformate, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-fluorobenzoylformate typically involves the reaction of 3-cyano-4-fluorobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-fluorobenzoylformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-fluorobenzoylformate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These properties make it a valuable tool in the study of molecular pathways and the development of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyano-4-fluorobenzoylformate is unique due to the specific positioning of the cyano and fluorine groups on the benzoylformate structure. This unique arrangement imparts distinct chemical reactivity and physical properties, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-(3-cyano-4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-2-16-11(15)10(14)7-3-4-9(12)8(5-7)6-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPUDZNWBSRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268667
Record name Ethyl 3-cyano-4-fluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-16-7
Record name Ethyl 3-cyano-4-fluoro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-4-fluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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